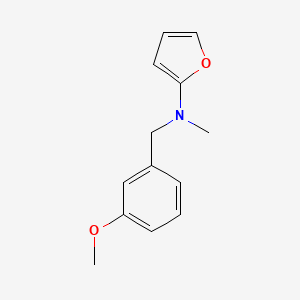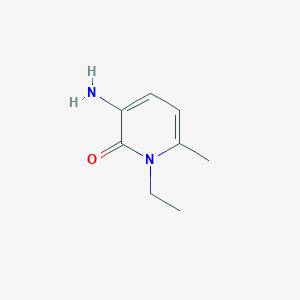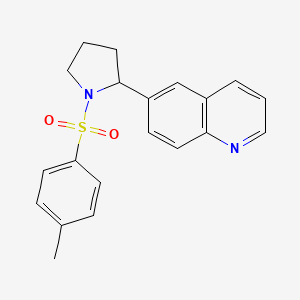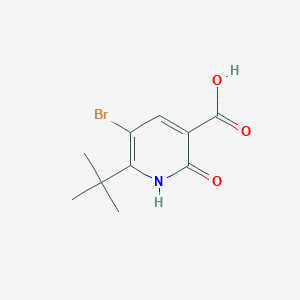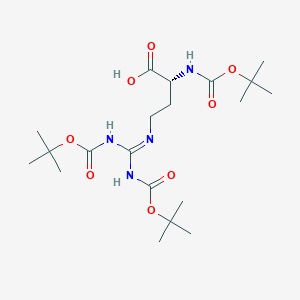
Boc-D-norArg(Boc)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-norArg(Boc)2-OH, also known as N-tert-butoxycarbonyl-D-norarginine, is a derivative of the amino acid arginine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amino groups during chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-norArg(Boc)2-OH typically involves the protection of the amino groups of D-norarginine with Boc groups. The process begins with the reaction of D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
Boc-D-norArg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reaction with nucleophiles to replace the Boc groups with other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Nucleophiles such as amines and alcohols.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with TFA results in the formation of D-norarginine, while substitution reactions can yield various derivatives depending on the nucleophile used .
科学研究应用
Boc-D-norArg(Boc)2-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.
作用机制
The mechanism of action of Boc-D-norArg(Boc)2-OH primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the amino groups are free to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .
相似化合物的比较
Similar Compounds
Boc-L-arginine: Similar in structure but derived from L-arginine.
Boc-D-lysine: Another Boc-protected amino acid with a similar protecting group strategy.
Boc-D-ornithine: Contains Boc groups but derived from ornithine
Uniqueness
Boc-D-norArg(Boc)2-OH is unique due to its specific structure and the presence of two Boc groups, which provide enhanced protection for the amino groups. This makes it particularly useful in complex synthetic routes where multiple steps are required .
属性
分子式 |
C20H36N4O8 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m1/s1 |
InChI 键 |
NLJBQYVLEIKLFN-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
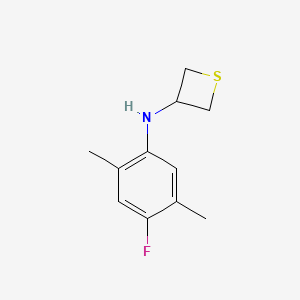

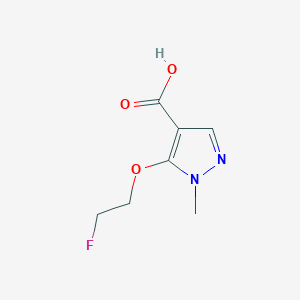
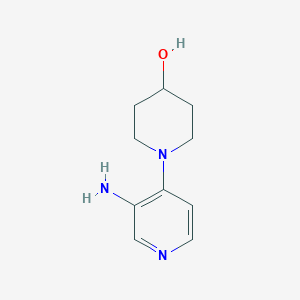
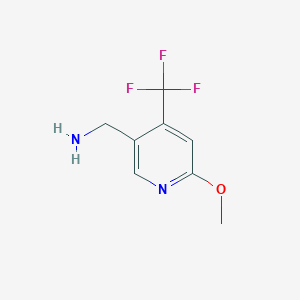
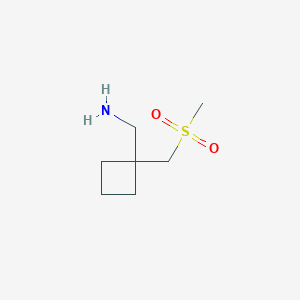
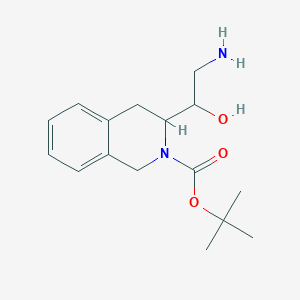
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)
